Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal effects . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets due to their structural similarity to purine . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details are currently unavailable.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method involves the regio-controlled Sonogashira-type coupling of pyrazole derivatives with terminal alkynes, followed by subsequent introduction of functional groups at specific positions through coupling reactions such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Differing by the presence of an amino group instead of a methyl group.
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Differing by the substitution of a bromophenyl group at the 2-position.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Differing by the substitution of a methoxyphenyl group at the 2-position
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-11-9-4-5-12-13(9)7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBKYLRFLOZGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569837 | |
Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90840-54-3 | |
Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90840-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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